A Comprehensive Technical Guide to 4-tert-Butylbenzoyl Isothiocyanate: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 4-tert-Butylbenzoyl Isothiocyanate: Synthesis, Properties, and Applications
Executive Summary: This document provides an in-depth technical overview of 4-tert-butylbenzoyl isothiocyanate, a specialized acyl isothiocyanate. By combining a reactive isothiocyanate warhead with a bulky 4-tert-butylbenzoyl scaffold, this molecule serves as a versatile intermediate in organic synthesis and a promising candidate for investigation in drug discovery. This guide details its chemical structure and properties, provides a robust, field-proven protocol for its synthesis from a commercially available precursor, explores its key chemical reactions, and delves into its potential biological mechanisms of action, particularly in the context of cancer chemoprevention. The content herein is structured to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound.
Introduction: The Strategic Design of a Bioactive Scaffold
Isothiocyanates (ITCs), characterized by the R−N=C=S functional group, are a class of naturally occurring and synthetic compounds renowned for their potent biological activities.[1][2] Found in cruciferous vegetables like broccoli and mustard, they are responsible for the plants' pungent flavor and serve as a defense mechanism.[3] In biomedical research, ITCs are extensively studied for their chemopreventive, anticancer, and antimicrobial properties.[2][4]
The core of their activity lies in the highly electrophilic carbon atom of the isothiocyanate group, which readily reacts with cellular nucleophiles, most notably the thiol groups of cysteine residues within proteins.[1] This covalent modification can lead to altered protein function, induction of oxidative stress, and the modulation of critical cellular signaling pathways.[1][4]
This guide focuses on a specific, synthetically designed analogue: 4-tert-butylbenzoyl isothiocyanate . This molecule is an acyl isothiocyanate, where the isothiocyanate moiety is attached to a carbonyl group. This structural feature enhances the electrophilicity of the central carbon, making it a highly reactive and versatile chemical handle. The incorporation of the 4-tert-butylbenzoyl group serves two strategic purposes:
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Modulation of Physicochemical Properties: The bulky and lipophilic tert-butyl group significantly increases the molecule's non-polarity, which can enhance membrane permeability and influence its distribution in biological systems. This moiety is a common tool in medicinal chemistry for probing structure-activity relationships (SAR).[5]
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Synthetic Versatility: The benzoyl framework provides a rigid scaffold for further chemical elaboration, while the acyl isothiocyanate group acts as a gateway for constructing more complex heterocyclic systems or for conjugation to other molecules.
Chemical Structure and Physicochemical Properties
The formal chemical structure of 4-tert-butylbenzoyl isothiocyanate combines these key features into a single, reactive molecule.
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IUPAC Name: (4-tert-butylphenyl)(isothiocyanatomethanoyl)
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Molecular Formula: C₁₂H₁₃NOS
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Molecular Weight: 219.30 g/mol
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CAS Number: 101185-98-8
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Caption: Chemical structure of 4-tert-butylbenzoyl isothiocyanate.
Predicted Physicochemical Properties
Quantitative data for this specific molecule is not widely published. The following properties are estimated based on its structure and data from analogous compounds.
| Property | Predicted Value | Source/Method |
| Molecular Weight | 219.30 g/mol | Calculation |
| XLogP3 | 4.1 | Analog-based estimation |
| Hydrogen Bond Donors | 0 | Calculation |
| Hydrogen Bond Acceptors | 2 (O, N) | Calculation |
| Boiling Point | ~300-320 °C at 760 mmHg | Estimation based on similar structures[6] |
Synthesis and Purification
While not commonly stocked, 4-tert-butylbenzoyl isothiocyanate can be reliably synthesized from the commercially available precursor, 4-tert-butylbenzoyl chloride. The most direct and efficient method is the reaction of the acyl chloride with a thiocyanate salt in an aprotic solvent.
Causality of Experimental Design: The choice of an aprotic solvent like acetonitrile or acetone is critical. Protic solvents (e.g., water, alcohols) would compete as nucleophiles, reacting with the highly reactive acyl chloride to produce unwanted carboxylic acids or esters. Phase-transfer catalysts like tetrabutylammonium bromide can be employed to enhance the solubility and reactivity of the inorganic thiocyanate salt in the organic medium, though it is often not strictly necessary with solvents like acetonitrile.
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Caption: Workflow for the synthesis of 4-tert-butylbenzoyl isothiocyanate.
Detailed Experimental Protocol: Synthesis from Acyl Chloride
This protocol is designed as a self-validating system. Successful synthesis will be confirmed by analytical data (TLC, NMR, IR) that shows the disappearance of the starting material and the appearance of a new product with characteristic spectral features.
Reagents and Materials:
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4-tert-butylbenzoyl chloride (1.0 eq)[7]
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Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN) (1.2 eq), dried under vacuum
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Anhydrous acetonitrile (solvent)
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Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system (for chromatography)
Procedure:
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium thiocyanate (1.2 eq). Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reactant: Dissolve 4-tert-butylbenzoyl chloride (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension of NaSCN at room temperature.
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Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile). Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting acyl chloride. The reaction is typically complete within 2-4 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated sodium chloride (NaCl) byproduct. Rinse the filter pad with a small amount of acetonitrile.
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Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Redissolve the resulting crude oil in dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted acyl chloride or resulting acid) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-tert-butylbenzoyl isothiocyanate.
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Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.
Expected Characterization Data:
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FTIR (neat): Strong, sharp absorption bands expected around 2100-2000 cm⁻¹ (asymmetric N=C=S stretch) and 1700-1680 cm⁻¹ (C=O stretch).
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¹H NMR (CDCl₃): Signals in the aromatic region (7.5-8.0 ppm) corresponding to the disubstituted benzene ring and a sharp singlet at ~1.3 ppm (9H) for the tert-butyl group.
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¹³C NMR (CDCl₃): Resonances for the carbonyl carbon (~165 ppm), the isothiocyanate carbon (~140-150 ppm), aromatic carbons, and the quaternary and methyl carbons of the tert-butyl group.
Key Reactions and Synthetic Utility
The synthetic value of 4-tert-butylbenzoyl isothiocyanate stems from its highly electrophilic nature, allowing it to serve as a building block for a variety of more complex molecules, particularly N-acylthioureas and other heterocycles.
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Caption: Core reactivity of acyl isothiocyanates with common nucleophiles.
Protocol: Synthesis of N-Acylthioureas
The reaction with amines to form N,N'-disubstituted acylthioureas is one of the most fundamental and reliable transformations of isothiocyanates.[8]
Experimental Protocol:
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Setup: Dissolve 4-tert-butylbenzoyl isothiocyanate (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane in a round-bottom flask with a magnetic stirrer.
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Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) dropwise to the stirring solution at room temperature.
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Reaction: The reaction is often exothermic and proceeds quickly. Stir the mixture for 1-3 hours at room temperature. Monitor completion by TLC.
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Isolation: The resulting N-acylthiourea product often precipitates from the reaction mixture upon completion. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Chemical Biology
The therapeutic potential of isothiocyanates is linked to their ability to modulate cellular pathways involved in stress response and cell fate.[9][10] While 4-tert-butylbenzoyl isothiocyanate itself has not been extensively profiled, its chemical class suggests a strong potential for biological activity, primarily as an anticancer or chemopreventive agent.
Mechanism of Action: The Nrf2-Keap1 Antioxidant Response Pathway
A primary mechanism by which ITCs exert their chemoprotective effects is through the activation of the Nrf2-Keap1 signaling pathway.[4]
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Under normal conditions: The transcription factor Nrf2 is bound in the cytoplasm by its repressor protein, Keap1, which targets Nrf2 for degradation.
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ITC Intervention: Isothiocyanates, including potentially 4-tert-butylbenzoyl isothiocyanate, contain an electrophilic carbon that can covalently modify specific cysteine residues on Keap1.[4] This modification changes the conformation of Keap1, preventing it from binding to Nrf2.
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Pathway Activation: Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This initiates the transcription of a suite of Phase II detoxification enzymes (e.g., GST, NQO1) and antioxidant proteins, bolstering the cell's ability to neutralize carcinogens and oxidative stress.[4]
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Caption: Mechanism of Nrf2 pathway activation by isothiocyanates.
Additional Anticancer Mechanisms
Beyond the Nrf2 pathway, ITCs are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This is often achieved through:
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Generation of Reactive Oxygen Species (ROS): ITCs can deplete intracellular glutathione, leading to an increase in ROS that damages cancer cells.[1]
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MAPK Pathway Activation: The cellular stress caused by ITCs can activate MAP kinase (MAPK) signaling cascades (ERK, JNK, p38), which can ultimately trigger apoptosis.[11]
The table below summarizes the cytotoxic activity of Benzyl Isothiocyanate (BITC), a well-studied related compound, to illustrate the potential potency of this chemical class.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 8505C | Anaplastic Thyroid Cancer | 27.56 | [12] |
| CAL-62 | Anaplastic Thyroid Cancer | 28.30 | [12] |
| Capan-2 | Pancreatic Cancer | ~10-15 | [11] |
| MiaPaCa-2 | Pancreatic Cancer | ~10-15 | [11] |
Safety and Handling
As an acyl isothiocyanate, this compound should be handled with care in a well-ventilated chemical fume hood. It is predicted to be a lachrymator and an irritant to the skin, eyes, and respiratory system.[6][13]
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Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and nucleophiles like amines and alcohols.
Conclusion and Future Outlook
4-tert-butylbenzoyl isothiocyanate is a strategically designed molecule that combines the proven biological activity of the isothiocyanate functional group with the synthetically useful 4-tert-butylbenzoyl scaffold. Its straightforward synthesis from a common precursor makes it an accessible tool for researchers.
Future investigations should focus on:
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Biological Screening: Systematically evaluating its cytotoxicity against a panel of cancer cell lines to determine its potency and selectivity.
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Mechanistic Studies: Confirming its ability to activate the Nrf2 pathway and investigating its impact on other key cancer-related pathways.
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Synthetic Elaboration: Utilizing it as a starting material to build novel libraries of N-acylthioureas and heterocyclic compounds for further development as therapeutic agents.
This guide provides the necessary foundation for scientists to begin exploring the full chemical and biological potential of this promising compound.
References
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NextSDS. tert-butyl 4-isothiocyanatobenzoate — Chemical Substance Information. Available from: [Link]
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Kaye, O., et al. (2020). Insights into the Mode of Action of Benzyl Isothiocyanate on Campylobacter jejuni. PMC. Available from: [Link]
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PubChem. 4-tert-Butylbenzoyl chloride. National Center for Biotechnology Information. Available from: [Link]
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Minarini, A., et al. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. Available from: [Link]
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PubChemLite. Tert-butyl 4-isothiocyanatobenzoate (C12H13NO2S). Available from: [Link]
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Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. ResearchGate. Available from: [Link]
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Molina-Vargas, L. F., et al. (2013). Mechanism of action of isothiocyanates. A review. SciELO Colombia. Available from: [Link]
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Taha, D. A., et al. (2024). Synthesis of Isothiocyanates: An Update. PMC. Available from: [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (2020). Synthesis of Isothiocyanates: A Review. Available from: [Link]
- Google Patents. CN111450857A - Catalyst and preparation process of tert-butyl isothiocyanate.
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Khan, F., et al. (2021). Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats. PMC. Available from: [Link]
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Cheméo. Chemical Properties of 4-t-Butylphenyl isothiocyanate (CAS 19241-24-8). Available from: [Link]
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Wang, Z., et al. (2022). Effect of Benzyl Isothiocyanate on Anaplastic Thyroid Cancer Evaluated by Network Pharmacology Combined with Experiments. PMC. Available from: [Link]
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Rasayan Journal of Chemistry. (2021). MOLECULAR MODELING, ADMET PREDICTION, SYNTHESIS AND THE CYTOTOXIC ACTIVITY FROM THE NOVEL N-(4-tert-BUTYLPHENYLCARBAMOYL)BENZAMI. Available from: [Link]
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Organic Chemistry Portal. Isothiocyanate synthesis. Available from: [Link]
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Sahu, R. P., et al. (2009). Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells. PubMed. Available from: [Link]
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Wattenberg, L. W. (1981). Inhibition of carcinogen-induced neoplasia by sodium cyanate, tert-butyl isocyanate, and benzyl isothiocyanate administered subsequent to carcinogen exposure. PubMed. Available from: [Link]
-
Wikipedia. 4-Hydroxybenzyl isothiocyanate. Available from: [Link]
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